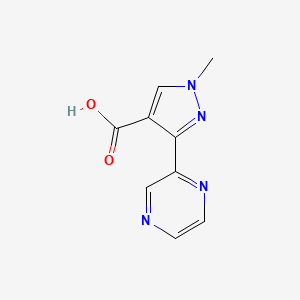
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid” is a compound that contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The molecule also contains a pyrazinyl group and a carboxylic acid group .
Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms . The molecule also contains a pyrazinyl group and a carboxylic acid group .Scientific Research Applications
Synthetic Chemistry Applications
Research on pyrazole derivatives, such as "1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid," often focuses on their synthesis and potential as intermediates for further chemical transformations. For instance, the experimental and quantum-chemical calculations on the formation of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives highlight the efficiency of converting 1H-pyrazole-3-carboxylic acid into various functionalized compounds through reactions with binucleophiles, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Yıldırım et al., 2005). Another study elaborates on the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid, further underscoring the chemical utility of pyrazole-based compounds (Prokopenko et al., 2010).
Coordination Chemistry and Crystal Engineering
Pyrazole derivatives serve as ligands in coordination chemistry, forming complexes with metals that have potential applications in catalysis, luminescence, and materials science. The synthesis and crystal structures of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives demonstrate the ability of these compounds to form chelate complexes, which could be explored for their catalytic or structural properties (Radi et al., 2015). Another study on the structural diversity of d10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands showcases the formation of chiral and achiral coordination polymers with interesting luminescence properties (Cheng et al., 2017).
Luminescence and Materials Science
The luminescence properties of pyrazole derivatives, especially when incorporated into metal complexes, are of great interest for potential applications in sensors, optical materials, and bioimaging. The study on three transition metal complexes with uncoordinated carboxyl groups synthesizes new ligands and their complexes, highlighting dual-emissive luminescence in the solid state, which could be leveraged in the development of luminescent materials (Su et al., 2014).
properties
IUPAC Name |
1-methyl-3-pyrazin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-13-5-6(9(14)15)8(12-13)7-4-10-2-3-11-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBPVOWZKWILAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



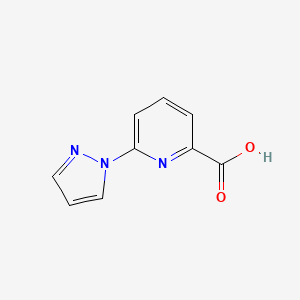
![4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1531279.png)
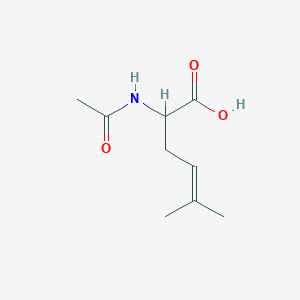
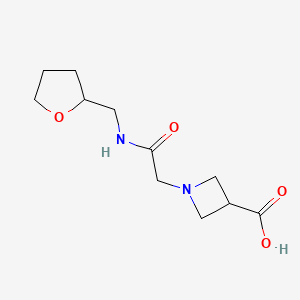

![5-chloro-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B1531286.png)
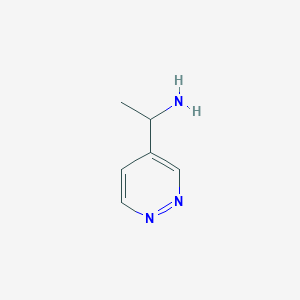
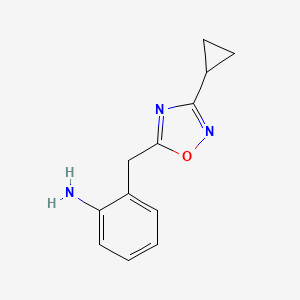
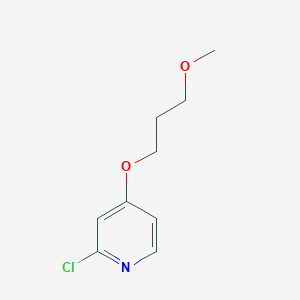
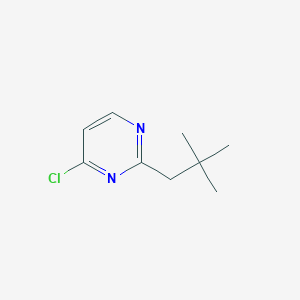
![1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B1531294.png)
![1,1,1-Trifluoro-3-[(4-methoxyphenyl)sulfanyl]propan-2-ol](/img/structure/B1531295.png)

![4-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1531300.png)